Recombinant α-Methylacyl-CoA Racemase (AMACR) Exhibits Defined Catalytic Activity with 2-Methylpentadecanoyl-CoA as the Canonical Substrate
2-Methylpentadecanoyl-CoA (derived from 2-methylpentadecanoic acid) is the classical in vitro substrate used to define and measure α-methylacyl-CoA racemase (AMACR) activity. Recombinant Mycobacterium Mcr expressed in E. coli catalyzed the racemization of (R)-2-methylpentadecanoyl-CoA with a reported specific activity of 0.21 µmol·min⁻¹·mg protein⁻¹ [1]. In contrast, the branched-chain acyl-CoA oxidases responsible for downstream peroxisomal β-oxidation (trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase) act exclusively on the (S)-isomer of 2-methylpentadecanoyl-CoA, with the (R)-isomer serving as an inhibitor of one oxidase [2]. This stereochemical gatekeeping role is unique to α-methyl-BCFAs; iso- and anteiso-branched fatty acids (such as 14-methylpentadecanoic acid or 12-methyltetradecanoic acid) do not require AMACR-mediated racemization.
| Evidence Dimension | Specific activity of α-methylacyl-CoA racemase on (R)-2-methylpentadecanoyl-CoA substrate |
|---|---|
| Target Compound Data | Specific activity: 0.21 µmol·min⁻¹·mg protein⁻¹ |
| Comparator Or Baseline | Iso-BCFA (e.g., 14-methylpentadecanoic acid) and anteiso-BCFA (e.g., 12-methyltetradecanoic acid): not substrates for AMACR; metabolized through standard β-oxidation without racemase requirement |
| Quantified Difference | 2-Methylpentadecanoic acid (as its CoA ester) is a defined AMACR substrate; iso/anteiso BCFAs are not processed by AMACR (qualitative difference in metabolic pathway requirement) |
| Conditions | Recombinant Mcr protein expressed in Escherichia coli; in vitro enzyme assay |
Why This Matters
For researchers studying peroxisomal β-oxidation disorders, AMACR deficiency, or branched-chain lipid metabolism, only 2-methylpentadecanoic acid provides a validated, characterized substrate for AMACR activity assays.
- [1] Sakai Y, et al. Role of alpha-methylacyl coenzyme A racemase in the degradation of methyl-branched alkanes by Mycobacterium sp. strain P101. J Bacteriol. 2004;186(21):7214-7220. doi:10.1128/JB.186.21.7214-7220.2004. View Source
- [2] Van Veldhoven PP, et al. Peroxisomal β-oxidation of 2-methyl-branched acyl-CoA esters: stereospecific recognition of the 2S-methyl compounds by trihydroxycoprostanoyl-CoA oxidase and pristanoyl-CoA oxidase. FEBS Lett. 1996;388:80-84. doi:10.1016/0014-5793(96)00508-X. View Source
